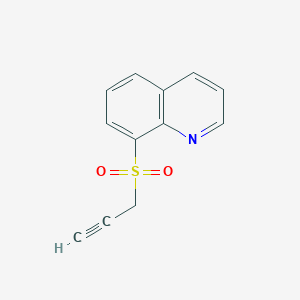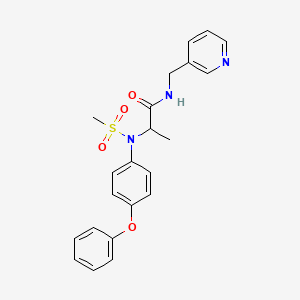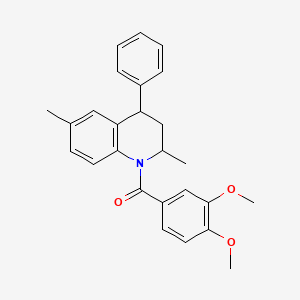![molecular formula C16H19ClN2O B4020743 N-(5-chloro-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4020743.png)
N-(5-chloro-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide is a compound of interest due to its structural complexity and potential for various applications. This compound is part of a broader class of bicyclic heptanes that have been studied for their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related bicyclic heptane derivatives involves complex organic reactions, including cyclization and functional group transformations. A key step in the synthesis of such compounds is the addition of functional groups to the bicyclic framework, which can be achieved through reactions like the addition of 2,4-dinitrobenzenesulphenyl chloride to 2-methylenebicyclo[2.2.1]hept-5-ene (Przybylska & Garratt, 1981). This process showcases the configurational-specific exo attack on the endocyclic double bond, demonstrating the intricate steps involved in synthesizing such complex molecules.
Molecular Structure Analysis
The molecular structure of compounds within this class, such as 1-chloromethyl-3-endo-(2′,4′-dinitrophenylthio)tricyclo[2.2.1.02,6]heptane, reveals detailed insights into their configuration and intermolecular interactions. These structures are often characterized by significant interactions, such as hydrogen bonding and weak bifurcated hydrogen bond systems, contributing to their stability and reactivity (Przybylska & Garratt, 1981).
Chemical Reactions and Properties
The chemical reactions involving bicyclic heptanes typically involve nucleophilic attacks and rearrangements, leading to a variety of products with different functional groups. The chemical behavior of these compounds is influenced by their unique cyclic structure, allowing for reactions that are not possible with simpler compounds. For example, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides showcases the variety of reactions these compounds can undergo, including chlorination and esterification (Pan Qing-cai, 2011).
Physical Properties Analysis
The physical properties of these compounds, such as crystalline structure and thermal stability, are directly influenced by their molecular geometry and intermolecular forces. For instance, the crystal structure analysis of related compounds reveals their space group, unit cell dimensions, and hydrogen bonding patterns, providing insight into their solid-state behavior and stability (Przybylska & Garratt, 1981).
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-10-15(2,3)11-6-7-16(10,8-11)14(20)19-13-5-4-12(17)9-18-13/h4-5,9,11H,1,6-8H2,2-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHJHTSFTIEPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)NC3=NC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(2,4-dichlorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4020668.png)
![6-bromo-3-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4020679.png)
![2,5-dimethyl-3-{3-[1-(2-propoxyethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B4020681.png)
![2-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide](/img/structure/B4020685.png)
![ethyl 1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-4-piperidinecarboxylate](/img/structure/B4020695.png)

![5-[4-(benzyloxy)-3-methoxyphenyl]-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B4020710.png)
![ethyl 1-{N-(3-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4020716.png)
![N-[4-(diethylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4020724.png)
![N-(2,5-dimethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4020733.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B4020736.png)

![N-benzyl-2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4020750.png)